Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that incorporates both thiophene and thiazole rings. These structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Oxidation and Reduction: The thiophene and thiazole rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents under mild conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various substituted thiophene derivatives .
Scientific Research Applications
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share the thiophene ring and exhibit similar biological activities.
2-(Bromomethyl)-5-aryl-thiophenes: These derivatives are also used in medicinal chemistry and material science.
Uniqueness
Methyl 2-bromo-5-(thiophen-3-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of thiophene and thiazole rings, which confer distinct electronic and biological properties. This dual-ring structure enhances its versatility in various applications, from pharmaceuticals to electronic materials .
Properties
Molecular Formula |
C9H6BrNO2S2 |
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Molecular Weight |
304.2 g/mol |
IUPAC Name |
methyl 2-bromo-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3 |
InChI Key |
QOKJVDNWYHDNEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)Br)C2=CSC=C2 |
Origin of Product |
United States |
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